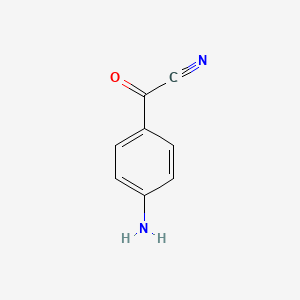
4-Aminobenzene-1-carbonyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzene-1-carbonyl cyanide is an organic compound characterized by the presence of an amino group (-NH₂) attached to a benzene ring, which is further substituted with a carbonyl cyanide group (-C(O)CN). This compound is a derivative of phenylamine and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzene-1-carbonyl cyanide typically involves the reaction of 4-aminobenzoyl chloride with sodium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations. Safety measures are also implemented to handle the toxic nature of cyanide compounds .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzene-1-carbonyl cyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide as bases, and solvents like ethanol or methanol.
Oxidation: Potassium permanganate or nitric acid in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Nitrobenzene or nitrosobenzene derivatives.
Reduction: Primary amines or other reduced forms of the original compound.
Scientific Research Applications
4-Aminobenzene-1-carbonyl cyanide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminobenzene-1-carbonyl cyanide involves its interaction with nucleophiles and electrophiles. The carbonyl cyanide group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Aniline (Phenylamine): Similar structure but lacks the carbonyl cyanide group, making it less reactive in certain chemical reactions.
Benzonitrile: Contains a cyano group attached to the benzene ring but lacks the amino group, resulting in different reactivity and applications.
4-Nitroaniline: Contains a nitro group instead of a carbonyl cyanide group, leading to different chemical properties and uses.
Uniqueness
4-Aminobenzene-1-carbonyl cyanide is unique due to the presence of both an amino group and a carbonyl cyanide group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
536708-68-6 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-aminobenzoyl cyanide |
InChI |
InChI=1S/C8H6N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,10H2 |
InChI Key |
VZHGHEPDHMXAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)

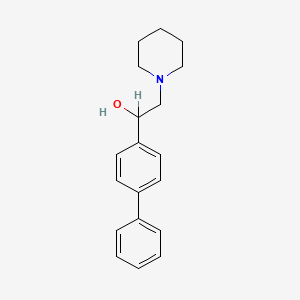
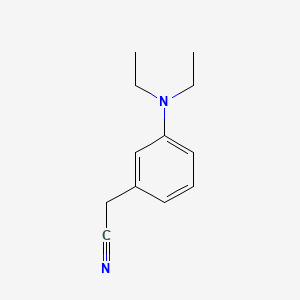
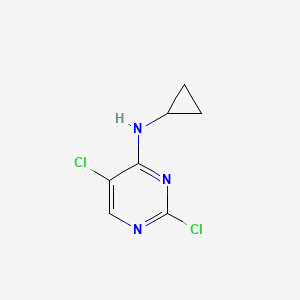
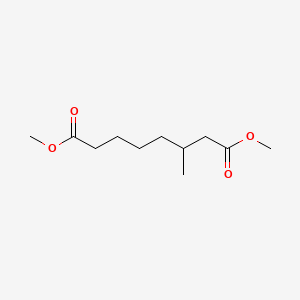
![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
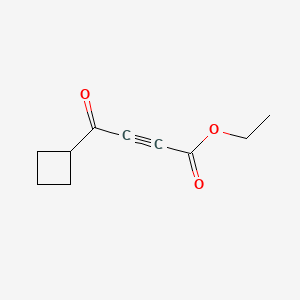
![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)


